molecular formula C7H4N2O2 B3356803 Pyridine-4-carbonyl isocyanate CAS No. 69166-51-4

Pyridine-4-carbonyl isocyanate

Cat. No.: B3356803
CAS No.: 69166-51-4
M. Wt: 148.12 g/mol
InChI Key: GWXFVEAYSPPGJH-UHFFFAOYSA-N
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Description

Pyridine-4-carbonyl isocyanate is an organic compound characterized by the presence of both a pyridine ring and an isocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-4-carbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxylic acid with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{Pyridine-4-carboxylic acid} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient reagents to minimize the hazards associated with phosgene. Alternative methods may include the use of triphosgene or other carbonylating agents.

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-carbonyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form pyridine-4-carboxylic acid and carbon dioxide.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas under mild conditions.

    Alcohols: React to form carbamates, often requiring a catalyst or elevated temperatures.

    Water: Hydrolyzes the isocyanate group to yield the corresponding carboxylic acid.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Pyridine-4-carboxylic acid: Formed from hydrolysis.

Scientific Research Applications

Pyridine-4-carbonyl isocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The reactivity of pyridine-4-carbonyl isocyanate is primarily due to the electrophilic nature of the isocyanate group. This group can react with nucleophiles to form stable covalent bonds. The mechanism typically involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by the formation of a tetrahedral intermediate and subsequent rearrangement or elimination to yield the final product.

Comparison with Similar Compounds

  • Pyridine-2-carbonyl isocyanate
  • Pyridine-3-carbonyl isocyanate
  • Benzoyl isocyanate

Comparison: Pyridine-4-carbonyl isocyanate is unique due to the position of the isocyanate group on the pyridine ring, which influences its reactivity and the types of products formed. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

pyridine-4-carbonyl isocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-5-9-7(11)6-1-3-8-4-2-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXFVEAYSPPGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596316
Record name Pyridine-4-carbonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69166-51-4
Record name Pyridine-4-carbonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridine-4-carbonyl isocyanate
Reactant of Route 2
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Pyridine-4-carbonyl isocyanate
Reactant of Route 3
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Pyridine-4-carbonyl isocyanate
Reactant of Route 4
Reactant of Route 4
Pyridine-4-carbonyl isocyanate
Reactant of Route 5
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Pyridine-4-carbonyl isocyanate
Reactant of Route 6
Pyridine-4-carbonyl isocyanate

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